molecular formula C11H16O3 B1606366 4-tert-Butyl-5-methoxycatechol CAS No. 91352-66-8

4-tert-Butyl-5-methoxycatechol

Cat. No.: B1606366
CAS No.: 91352-66-8
M. Wt: 196.24 g/mol
InChI Key: QKPHPJQVAIJIOL-UHFFFAOYSA-N
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Description

Overview of Substituted Catechols in Contemporary Chemical Research

Substituted catechols, derivatives of 1,2-dihydroxybenzene, are a class of organic compounds that feature prominently in numerous areas of chemical research. Their inherent antioxidant properties, stemming from the ability of the catechol moiety to scavenge free radicals, make them subjects of intense study in the fields of medicinal chemistry and materials science. mdpi.comnih.govtandfonline.com In medicine, catechol derivatives are investigated for their potential as neuroprotective agents, anti-inflammatory compounds, and inhibitors of enzymes like catechol-O-methyltransferase (COMT), which is relevant in the treatment of neurodegenerative diseases. mdpi.comnih.gov

The reactivity of the catechol nucleus, characterized by its susceptibility to oxidation to form corresponding o-quinones, is another key aspect of their chemical importance. cdnsciencepub.com This redox activity is fundamental to their role in various biological processes and their application as polymerization inhibitors. Furthermore, the ability of catechols to chelate metals has led to their use in the development of novel catalysts and materials with specific adhesive properties. tandfonline.comrsc.org Researchers actively explore the synthesis of novel substituted catechols to modulate their physical and chemical properties, such as lipophilicity, redox potential, and biological activity, by introducing a variety of functional groups onto the aromatic ring. tandfonline.comresearchgate.net

Structural Characteristics of 4-tert-Butyl-5-methoxycatechol: Significance of tert-Butyl and Methoxy (B1213986) Substituents

The chemical behavior of 4-tert-Butyl-5-methoxycatechol is profoundly influenced by the presence and positioning of its tert-butyl and methoxy substituents on the catechol ring. These groups modulate the electronic and steric properties of the molecule, thereby dictating its reactivity and potential applications.

The tert-butyl group , a bulky, electron-donating substituent, significantly impacts the molecule in several ways. Sterically, its size can hinder the approach of reactants to the adjacent hydroxyl groups, influencing the regioselectivity of certain reactions. Electronically, the tert-butyl group donates electron density to the aromatic ring through an inductive effect, which can enhance the antioxidant activity of the catechol by stabilizing the resulting phenoxyl radical formed during free radical scavenging. tandfonline.com This increased stability is a crucial factor in its efficacy as a chain-breaking antioxidant. The introduction of a tert-butyl group is also known to dramatically increase the lipophilicity of catechols, which can be advantageous for their activity in non-polar environments. tandfonline.com

The interplay of these two substituents in 4-tert-Butyl-5-methoxycatechol results in a unique set of properties. The electron-donating nature of both groups, albeit through different mechanisms, enriches the catechol ring with electrons, making it a potent antioxidant. The steric bulk of the tert-butyl group can provide kinetic stability to the oxidized quinone form. acs.org

Table 1: Key Structural and Physicochemical Properties of 4-tert-Butyl-5-methoxycatechol

PropertyValueReference
IUPAC Name 4-tert-butyl-5-methoxybenzene-1,2-diol lktlabs.com
CAS Number 91352-66-8 lktlabs.com
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.25 g/mol lktlabs.com
Appearance Not explicitly stated in provided search results
Solubility Partly soluble in water lktlabs.com

Positioning 4-tert-Butyl-5-methoxycatechol within the Broader Scientific Inquiry of Phenolic Compounds

4-tert-Butyl-5-methoxycatechol serves as a valuable model compound within the extensive field of phenolic compound research. Its specific substitution pattern allows for the systematic investigation of the structure-activity relationships that govern the properties of more complex polyphenols and other naturally occurring and synthetic phenolic compounds. mdpi.comacs.org

Research into 4-tert-Butyl-5-methoxycatechol and its analogues contributes to a deeper understanding of several key areas:

Antioxidant Mechanisms: By studying the radical scavenging capabilities of this compound, researchers can elucidate the precise roles of steric hindrance and electron donation in antioxidant efficacy. tandfonline.com This knowledge is transferable to the design of more potent and selective antioxidants for various applications, from food preservation to pharmaceuticals.

Oxidation Chemistry: The oxidation of 4-tert-Butyl-5-methoxycatechol to its corresponding quinone is a facile process that can be studied to understand the mechanisms of phenolic browning in food and the formation of humic substances in the environment. cdnsciencepub.comrsc.org The stability and reactivity of the resulting quinone are of significant interest.

Synthesis of Complex Molecules: Substituted catechols like 4-tert-Butyl-5-methoxycatechol can serve as versatile building blocks in organic synthesis. For instance, they can be used in the preparation of benzoxazole (B165842) derivatives, which are a class of compounds with important optical and biological properties. sci-hub.se

Table 2: Summary of Research Findings Related to Substituted Catechols

Research AreaKey FindingsRelevant CompoundsCitations
Antioxidant Activity The presence of a catechol moiety often confers excellent antioxidant properties, which can be modulated by other substituents.3-Benzylidene-7-alkoxychroman-4-ones with a catechol group, Catechol thioethers mdpi.comnih.gov
Enzyme Inhibition Nitrocatechol derivatives are potent inhibitors of catechol O-methyltransferase (COMT).Tetralone and indanone derivatives with a nitrocatechol moiety nih.gov
Corrosion Inhibition 4-substituted catechols can be electropolymerized on metal surfaces to form protective coatings.Urushiol analogues with 4-substituted catechol structure rsc.org
Synthesis of Heterocycles Catechols can be condensed with aldehydes and ammonium (B1175870) acetate (B1210297) to produce benzoxazoles.4-tert-butylcatechol (B165716), 3-methoxycatechol (B1210430) sci-hub.se

Properties

CAS No.

91352-66-8

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-tert-butyl-5-methoxybenzene-1,2-diol

InChI

InChI=1S/C11H16O3/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6,12-13H,1-4H3

InChI Key

QKPHPJQVAIJIOL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1OC)O)O

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC)O)O

Pictograms

Irritant

Origin of Product

United States

Biochemical and Enzymatic Investigations of 4 Tert Butyl 5 Methoxycatechol

Substrate Activity of 4-tert-Butyl-5-methoxycatechol in Enzymatic Methylation

The enzymatic methylation of 4-tert-butyl-5-methoxycatechol is a key area of investigation to understand how synthetic catechols are processed by human metabolic enzymes.

Kinetic Characterization with Recombinant Human Catechol O-Methyltransferase (COMT)

Studies utilizing recombinant human soluble COMT (S-COMT) have been instrumental in characterizing the enzyme's interaction with various substrates. The catalytic activity of S-COMT involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate. helsinki.fitandfonline.com This process is dependent on the presence of a magnesium ion (Mg²⁺), which facilitates the proper orientation and ionization of the catechol substrate within the enzyme's active site. helsinki.fiplos.org

Apparent Enzyme Kinetic Parameters: Determination of Vmax, Km, and Vmax/Km for 4-tert-Butyl-5-methoxycatechol

The efficiency of 4-tert-butyl-5-methoxycatechol as a substrate for human S-COMT has been quantified through the determination of its apparent enzyme kinetic parameters. The maximal reaction velocity (Vmax), Michaelis constant (Km), and the catalytic efficiency (Vmax/Km) provide a detailed profile of the enzymatic reaction.

For 4-tert-butyl-5-methoxycatechol, the kinetic parameters have been determined as follows:

CompoundVmax (nmol min⁻¹ mg⁻¹)Km (µM)Vmax/Km (ml min⁻¹ mg⁻¹)
4-tert-Butyl-5-methoxycatechol32.5 ± 2.418.5 ± 2.31.76

These values indicate that 4-tert-butyl-5-methoxycatechol is a substrate for human S-COMT with a notable turnover rate and binding affinity.

Comparative Enzymatic Metabolism of Related Catechol Structures

To better understand the influence of the tert-butyl and methoxy (B1213986) substituents on the enzymatic methylation of 4-tert-butyl-5-methoxycatechol, it is valuable to compare its kinetic parameters with those of structurally related catechols.

The following table presents the apparent enzyme kinetic parameters for 4-tert-butylcatechol (B165716), 3-methoxycatechol (B1210430), and other relevant catechols catalyzed by recombinant human S-COMT. helsinki.fi

CompoundVmax (nmol min⁻¹ mg⁻¹)Km (µM)Vmax/Km (ml min⁻¹ mg⁻¹)
4-tert-Butyl-5-methoxycatechol 32.5 ± 2.4 18.5 ± 2.3 1.76
4-tert-Butylcatechol41.9 ± 2.731.9 ± 8.01.31
3-Methoxycatechol39.8 ± 1.824.5 ± 2.81.62
Catechol48.9 ± 0.949.7 ± 1.60.98
4-Methylcatechol (B155104)29.1 ± 3.936.7 ± 3.30.84
Pyrogallol53.2 ± 1.510.4 ± 0.65.12

This comparative data highlights how different substituents on the catechol ring affect the interaction with COMT.

Mechanistic Aspects of Enzymatic O-Methylation Involving the Catechol Moiety of 4-tert-Butyl-5-methoxycatechol

The enzymatic O-methylation of catechols by COMT follows a S_N2 (bimolecular nucleophilic substitution) mechanism. nih.govcreative-enzymes.com The process begins with the binding of the cofactor SAM, followed by a Mg²⁺ ion, and finally the catechol substrate. nih.gov The Mg²⁺ ion, coordinated to two aspartate residues (Asp141, Asp169) and an asparagine residue (Asn170) in the active site, also binds to both hydroxyl groups of the catechol substrate. nih.gov This interaction is believed to lower the pKa of one of the hydroxyl groups, facilitating its deprotonation by a nearby lysine (B10760008) residue (Lys144), which acts as a general base. helsinki.firoyalsocietypublishing.org

The resulting catecholate anion then acts as a nucleophile, attacking the methyl group of SAM and leading to the transfer of the methyl group and the formation of a guaiacol-type product. nih.gov The regioselectivity of this methylation, meaning whether the meta- or para-hydroxyl group is methylated, is a key aspect of the reaction. For most catechol substrates, methylation preferentially occurs at the meta-position relative to the other substituent on the ring. nih.govnih.gov This preference is influenced by the electronic properties and orientation of the substrate within the active site. nih.gov

Influence of Substituent Position and Steric Factors on Enzymatic Recognition and Catalysis of Methoxy- and Alkyl-Substituted Catechols

The substituents on the catechol ring play a significant role in how the molecule is recognized and processed by COMT. Both electronic and steric factors contribute to the enzyme's affinity (Km) for the substrate and its turnover rate (Vmax).

Electronic Effects: Electron-withdrawing substituents on the catechol ring tend to decrease the Vmax and increase the binding affinity (lower Km). helsinki.firesearchgate.net This is because these groups stabilize the catecholate anion formed during the reaction, making it a less potent nucleophile and thus slowing down the methylation step. helsinki.fi Conversely, electron-donating groups can increase the reactivity of the catecholate.

Steric Factors: The size and position of substituents can sterically hinder the binding of the substrate in the optimal orientation for catalysis. The active site of COMT is a relatively narrow, hydrophobic pocket. acs.org Bulky substituents, particularly in the ortho position to the hydroxyl groups, can clash with amino acid residues lining this pocket, such as Trp38, Trp143, and Pro174, potentially leading to a decrease in both binding affinity and catalytic efficiency. researchgate.net For instance, comparing 4-methylcatechol to the bulkier 4-tert-butylcatechol, the latter shows a slightly higher Vmax but also a higher Km, suggesting that while the electronic effect of the tert-butyl group might enhance reactivity, its size could slightly impede optimal binding. helsinki.fi The presence of a methoxy group, as in 3-methoxycatechol and 4-tert-butyl-5-methoxycatechol, introduces both electronic and steric considerations that collectively influence the kinetic parameters.

Quantitative structure-activity relationship (QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to model and predict the kinetic parameters of COMT substrates by correlating their steric and electronic fields with observed Km and Vmax values. acs.orgnih.gov These models have confirmed the importance of both steric and electronic properties of substituents in determining the efficiency of COMT-catalyzed methylation. nih.gov

Advanced Analytical Methodologies for Investigating 4 Tert Butyl 5 Methoxycatechol and Analogues

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is an indispensable tool in the analysis of catechol derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information for unambiguous structural identification and purity verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including 4-tert-Butyl-5-methoxycatechol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.

In the ¹H NMR spectrum of a 4-substituted catechol, the aromatic protons typically appear as a set of signals between δ 6.5 and 7.0 ppm nih.gov. For 4-tert-Butyl-5-methoxycatechol, specific signals corresponding to the tert-butyl and methoxy (B1213986) groups are expected. The nine equivalent protons of the tert-butyl group characteristically produce a sharp singlet, a feature also observed in the closely related compound, 4-tert-butylcatechol (B165716) nih.govnih.gov. Similarly, the three protons of the methoxy group would also appear as a distinct singlet. The protons of the hydroxyl groups on the catechol ring often present as broad singlets, with their chemical shifts being sensitive to solvent and concentration nih.gov.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. This technique is particularly useful for confirming the substitution pattern on the aromatic ring and identifying the carbons of the tert-butyl and methoxy substituents researchgate.net. For instance, in related imine-based catechols, the signals from the tert-butyl groups are readily identified, as are the carbons of the aromatic ring nih.gov. The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the compound's structure.

Table 1: Predicted ¹H NMR Spectral Data for 4-tert-Butyl-5-methoxycatechol

Functional Group Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration
tert-Butyl (-C(CH₃)₃) ~1.3 - 1.5 Singlet 9H
Methoxy (-OCH₃) ~3.8 - 4.0 Singlet 3H
Aromatic (-CH) ~6.5 - 6.9 Multiplet 2H

Note: Predicted values are based on typical shifts for similar substituted catechol structures.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its molecular formula. For 4-tert-Butyl-5-methoxycatechol (C₁₁H₁₆O₃), the expected exact mass can be calculated and compared with the experimentally determined mass from high-resolution mass spectrometry (HRMS) for confirmation.

Electron Ionization (EI) is a common MS technique that provides information not only on the molecular ion but also on its fragmentation pattern, which serves as a molecular fingerprint. The fragmentation of catechol derivatives often involves characteristic losses of substituents. For 4-tert-Butyl-5-methoxycatechol, fragmentation would likely involve the loss of a methyl group (•CH₃, 15 Da) from the methoxy or tert-butyl group, or the loss of the entire tert-butyl group (•C(CH₃)₃, 57 Da). The analysis of these fragmentation patterns helps in the structural confirmation of the molecule researchgate.netresearchgate.netyoutube.com. The mass spectrum for the closely related 4-tert-butylcatechol shows a prominent molecular ion peak and a significant peak corresponding to the loss of a methyl group nist.gov.

Table 2: Predicted Mass Spectrometry Data for 4-tert-Butyl-5-methoxycatechol

Species Predicted m/z Description
[M]⁺ 196.11 Molecular Ion
[M-CH₃]⁺ 181.09 Loss of a methyl radical

Note: m/z values are for the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying compounds with chromophores, such as the aromatic ring in catechol derivatives. Catechol itself typically displays a π → π* transition with an absorption maximum around 274-280 nm acs.orgresearchgate.net.

UV-Vis spectroscopy is a highly effective method for monitoring the progress of chemical reactions in real-time spectroscopyonline.com. As a reaction involving 4-tert-Butyl-5-methoxycatechol proceeds, the concentration of the reactant will decrease, while the concentration of the product will increase. If the reactant and product have different absorption spectra, this change can be monitored by measuring the absorbance at a specific wavelength over time. For example, the oxidation of a catechol to its corresponding o-quinone results in significant changes in the UV-Vis spectrum, often with the appearance of new absorption bands at longer wavelengths nih.gov. This allows for the study of reaction kinetics and the determination of rate constants. Furthermore, according to the Beer-Lambert law, absorbance is directly proportional to concentration, making UV-Vis spectroscopy a straightforward method for quantifying the concentration of 4-tert-Butyl-5-methoxycatechol in solution.

Electrochemical Methods for Elucidating Redox Behavior of Catechol Derivatives

Electrochemical methods are fundamental for investigating the redox properties of catechol derivatives. These compounds can undergo oxidation-reduction reactions, and techniques like cyclic voltammetry and controlled-potential coulometry provide quantitative data on these processes.

Cyclic Voltammetry (CV) is the most widely used technique for studying the redox behavior of electroactive species. It provides information about the potentials at which oxidation and reduction occur and can reveal the reversibility and kinetics of electron transfer processes.

The electrochemical oxidation of catechols to their corresponding o-quinones is a well-studied process. For 4-tert-butylcatechol, CV analysis shows a quasi-reversible, two-electron process corresponding to the transformation of the catechol to the o-benzoquinone and its subsequent reduction back to the catechol sid.ir. A typical cyclic voltammogram for a substituted catechol will display an anodic (oxidation) peak and a corresponding cathodic (reduction) peak sid.ir. The potentials of these peaks are influenced by the nature and position of the substituents on the catechol ring researchgate.net. The presence of electron-donating groups, such as the methoxy and tert-butyl groups in 4-tert-Butyl-5-methoxycatechol, is expected to lower the oxidation potential compared to unsubstituted catechol. The introduction of a thioether fragment into the aromatic ring of a catechol ligand, for example, leads to a shift in the potential of the “catechol/o-semiquinone” redox transition to the anodic region, indicating the electron-withdrawing nature of the RS group nih.gov.

Table 3: Typical Cyclic Voltammetry Data for Substituted Catechols

Process Potential Range (V vs. reference electrode) Description
Anodic Peak (Epa) +0.2 to +0.8 Oxidation of catechol to o-quinone

Note: Potentials are highly dependent on the solvent, electrolyte, electrode material, and specific substituents.

Controlled-Potential Coulometry is an electrochemical technique used to determine the total amount of charge transferred during an exhaustive electrolysis reaction. According to Faraday's law, the total charge (Q) is directly proportional to the number of moles of the analyte (Nₐ) and the number of electrons (n) involved in the redox reaction (Q = nFNA, where F is the Faraday constant) asdlib.org.

This method is particularly valuable for determining the number of electrons involved in the oxidation or reduction of a catechol derivative, thereby confirming the stoichiometry of the reaction libretexts.org. For instance, by electrolyzing a known quantity of 4-tert-Butyl-5-methoxycatechol at a potential sufficient to ensure its complete oxidation and measuring the total charge passed, the value of 'n' can be calculated. It is expected that the oxidation of the catechol to the o-quinone is a two-electron process (n=2). This technique has been successfully applied to study the electrochemical oxidation of 4-tert-butylcatechol and other catechol derivatives, often in the context of their reactions with nucleophiles sid.irmendeley.comresearchgate.net.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment in Catechol Research

The analysis of substituted catechols, such as 4-tert-Butyl-5-methoxycatechol, relies on advanced chromatographic techniques that enable their effective separation from complex mixtures, isolation for further study, and the assessment of their purity. The selection of a specific method is contingent upon the physicochemical properties of the catechol analogues, including their polarity, volatility, and thermal stability. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely employed techniques in this field.

High-Performance Liquid Chromatography (HPLC) in Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted catechols due to its versatility in handling compounds with a wide range of polarities and its high separation efficiency. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses.

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. For catechol derivatives, octadecyl-silica (C18) columns are frequently utilized, where retention is governed by hydrophobic interactions between the analytes and the stationary phase. nih.gov The separation of a mixture containing 4-tert-Butyl-5-methoxycatechol and its analogues can be optimized by carefully adjusting the composition of the mobile phase. Typically, a mixture of water and an organic solvent like acetonitrile or methanol is used. sielc.comsielc.comsielc.com The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase is often necessary to suppress the ionization of the phenolic hydroxyl groups, resulting in better peak shapes and reproducible retention times. sielc.comsielc.comnih.gov

For highly polar catechol compounds, an alternative approach is Hydrophilic Interaction Liquid Chromatography (HILIC). researchgate.net HILIC employs a polar stationary phase and a mobile phase with a high concentration of a nonpolar solvent, offering a different selectivity for separation. researchgate.net

The detection of catechols in HPLC analysis is commonly performed using ultraviolet (UV) detectors, as the benzene ring in their structure provides strong chromophores. Diode array detectors (DAD) or photodiode array (PDA) detectors can provide spectral information, aiding in peak identification and purity assessment. For more sensitive and selective analysis, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov

Table 1: Illustrative HPLC Conditions for Analysis of Catechol Analogues This table presents typical starting conditions for method development; parameters may require optimization for specific applications.

ParameterConditionRationale
Column C18 (Octadecyl-silica), 5 µm particle sizeProvides good hydrophobic retention for substituted catechols. nih.gov
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile is a common organic modifier; formic acid ensures sharp peaks by suppressing ionization. sielc.comnih.gov
Elution Mode Gradient or IsocraticGradient elution is suitable for complex mixtures with varying polarities; isocratic elution is simpler for less complex samples. nih.govnih.gov
Flow Rate 0.5 - 1.5 mL/minA standard flow rate range for analytical scale columns.
Detector UV at 277-280 nm or DAD/PDACatechol rings exhibit strong absorbance in this UV range. nih.gov
Column Temp. 25 - 40 °CTemperature control ensures reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Catechol Metabolites and Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and low volatility of catechols, direct analysis by GC is often challenging. Therefore, a derivatization step is typically required to convert the polar hydroxyl groups into less polar, more volatile, and more thermally stable functional groups. mdpi.com

Silylation is the most common derivatization method for catechols, which involves replacing the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) group. ijern.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used for this purpose. ijern.comresearchgate.net This process significantly enhances the volatility of the catechol derivatives, making them amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used. rsc.org The separated compounds then enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules (typically via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for confident identification of the compound by comparison with spectral libraries. lcms.cz This technique is particularly valuable for identifying unknown metabolites of 4-tert-Butyl-5-methoxycatechol in biological or environmental samples. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized Catechol Analysis This table outlines a general method; specific temperatures and times must be optimized for the analytes of interest.

ParameterConditionRationale
Derivatization Agent BSTFA with 1% TMCSA highly effective silylating agent for converting polar -OH groups to volatile TMS ethers. ijern.comresearchgate.net
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA standard, robust nonpolar column suitable for a wide range of derivatized organic compounds. rsc.org
Carrier Gas Helium at a constant flow of ~1 mL/minInert carrier gas providing good chromatographic efficiency. rsc.org
Oven Program Initial 60°C, ramp at 10-20°C/min to 300-320°CA temperature gradient allows for the separation of compounds with different boiling points. rsc.orglcms.cz
Injector Temp. 275 °CEnsures rapid volatilization of the derivatized sample. rsc.org
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching. lcms.cz
Mass Range 50 - 550 m/zCaptures the mass fragments of typical TMS-derivatized catechols.

Theoretical and Computational Studies Relevant to 4 Tert Butyl 5 Methoxycatechol

Quantum Chemical Calculations for Electronic Structure and Reactivity of Alkyl- and Methoxy-Substituted Catechol Systems

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of substituted catechols. The introduction of alkyl and methoxy (B1213986) groups to the catechol ring induces significant changes in its electronic structure, which in turn dictates its reactivity.

Studies on various substituted catechols have shown a correlation between the electronic nature of the substituents and the electrochemical oxidation potentials. researchgate.net Electron-donating groups, such as tert-butyl and methoxy, are generally found to lower the oxidation potential, making the substituted catechol easier to oxidize compared to the parent catechol molecule.

Synthetic Chemistry Perspectives for 4 Tert Butyl 5 Methoxycatechol and Functionalized Catechol Analogues

General Strategies for Regioselective Functionalization of Catechol Rings (Alkylation and Methoxylation)

The controlled introduction of alkyl and methoxy (B1213986) groups onto a catechol ring is fundamental for synthesizing complex derivatives. The regioselectivity of these reactions is governed by the inherent directing effects of the hydroxyl groups and the careful choice of reagents and catalysts.

Alkylation:

The introduction of a tert-butyl group onto the catechol ring is typically achieved through Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction involves the generation of a tert-butyl carbocation, which then attacks the electron-rich catechol ring. The choice of alkylating agent and catalyst is crucial for achieving high selectivity for the desired position. Common tert-butylating agents include isobutylene (B52900), tert-butyl alcohol, and methyl tert-butyl ether (MTBE). rayeneh.comgoogle.com

The reaction of catechol with these agents in the presence of an acid catalyst, such as sulfuric acid, phosphoric acid, or various solid acid catalysts like zeolites, leads to the formation of 4-tert-butylcatechol (B165716). rayeneh.comresearchgate.net The para-position (C4) relative to one of the hydroxyl groups is generally favored due to a combination of electronic and steric factors. The hydroxyl groups are ortho-, para-directing, and the bulky tert-butyl group preferentially adds to the less sterically hindered C4 position. rayeneh.com The use of MTBE is often considered a more environmentally friendly option compared to isobutylene. researchgate.net

Catalyst TypeAlkylating AgentKey Features
Brønsted Acids (e.g., H₂SO₄, H₃PO₄)Isobutylene, tert-Butyl Alcohol, MTBETraditional method, though can lead to side products. rayeneh.com
Solid Acid Catalysts (e.g., Zeolites)MTBEOffers advantages in catalyst recovery and potential for higher selectivity.
Ionic LiquidsMTBEActs as both a green catalyst and solvent, with good recyclability and high product selectivity. google.com

Under specific conditions, a di-substituted product, 3,5-di-tert-butylcatechol, can also be formed. researchgate.net Careful control of reaction parameters such as temperature, reaction time, and the molar ratio of reactants is necessary to maximize the yield of the desired mono-alkylated product. researchgate.net

Methoxylation:

Regioselective O-methylation of a catechol to form a guaiacol (B22219) (2-methoxyphenol) derivative is a significant synthetic challenge, as it requires differentiating between the two hydroxyl groups. Indiscriminate methylation leads to a mixture of the desired mono-methylated product and the di-methylated veratrole (1,2-dimethoxybenzene) derivative.

Several strategies have been developed to achieve selective mono-methylation. The use of dimethyl carbonate (DMC) as a methylating agent over various acid-base catalysts has shown promise. researchgate.net Aluminophosphate (APO) catalysts, for instance, have been found to be efficient for the vapor-phase selective O-methylation of catechol to guaiacol. researchgate.net

Enzymatic methods offer a high degree of regioselectivity. Catechol O-methyltransferases (COMTs) are enzymes that catalyze the methylation of a single hydroxyl group on the catechol ring, typically at the meta-position relative to a side chain. These biocatalytic approaches are gaining traction as a greener alternative to chemical methods, providing high conversion rates and selectivities under mild conditions.

Methylating AgentCatalyst/MethodKey Features
Dimethyl Carbonate (DMC)Acid-Base Catalysts (e.g., AlPO₄)Environmentally benign methylating agent, effective in vapor-phase reactions. researchgate.net
S-Adenosylmethionine (SAM)Catechol O-Methyltransferase (COMT)Enzymatic method offering high regioselectivity for meta-methylation.

Advanced Synthetic Methodologies for Creating Complex Substituted Catechols

Beyond classical methods like Friedel-Crafts alkylation, a range of advanced synthetic techniques have been developed to construct complex, polysubstituted catechol derivatives. These methods offer greater control and versatility in introducing diverse functional groups.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. In the context of catechol derivatives, particularly catechol ethers like guaiacol, directing groups can be employed to achieve site-selective functionalization. For example, a pyrimidine (B1678525) template can be used to direct the meta-vinylation of guaiacols under palladium(II) catalysis. rsc.org This strategy provides an efficient route to upgrade lignin-derived platform chemicals into more valuable products. rsc.org Another approach involves silanol-directed, palladium-catalyzed C-H oxygenation of phenols to produce catechols with high site selectivity. researchgate.net

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable for creating complex aromatic structures. researchgate.net These reactions enable the formation of C-C and C-N bonds, respectively. For catechol derivatives, one or both hydroxyl groups are typically protected as ethers or other stable functionalities before performing the cross-coupling. Halogenated guaiacol or catechol derivatives can serve as substrates for these reactions, allowing for the introduction of a wide array of aryl, alkyl, or amino groups, thereby building molecular complexity. nih.govrsc.org

MethodologyDescriptionApplication to Catechols
Directed C-H Functionalization Utilizes a directing group to guide a metal catalyst to a specific C-H bond for activation and subsequent reaction.Enables site-selective introduction of functional groups (e.g., vinyl groups) at positions not easily accessible by traditional methods. rsc.org
Suzuki-Miyaura Coupling A palladium-catalyzed reaction between an organoboron compound and an organic halide to form a C-C bond. researchgate.netUsed to couple aryl or vinyl groups to a halogenated catechol ether backbone.
Buchwald-Hartwig Amination A palladium-catalyzed reaction for the formation of C-N bonds from an aryl halide and an amine. researchgate.netAllows for the synthesis of N-heterocycles by coupling amines with functionalized guaiacol derivatives. rsc.org

Precursor Chemistry and Reaction Pathways in the Synthesis of Related Catechol Derivatives

The synthesis of 4-tert-butyl-5-methoxycatechol relies on the availability of key precursors and well-defined reaction pathways to assemble the final molecule. The primary precursors are typically a tert-butylated catechol and a methoxylated building block, or vice versa.

Precursor Synthesis:

4-tert-Butylcatechol: As discussed previously, this key intermediate is synthesized via the Friedel-Crafts alkylation of catechol. rayeneh.comresearchgate.net The reaction uses tert-butylating agents like MTBE or isobutylene in the presence of an acid catalyst. rayeneh.comgoogle.comresearchgate.net

Guaiacol and its Derivatives: Guaiacol (2-methoxyphenol) is a major platform chemical that can be derived from the depolymerization of lignin, a major component of biomass. rsc.org Lignin processing can yield a variety of substituted guaiacols, such as 4-propylguaiacol and 4-ethylguaiacol. nih.gov In the laboratory, guaiacol can be synthesized by the selective mono-methylation of catechol. Biochemical pathways also exist for guaiacol production, with precursors such as vanillin (B372448) and vanillic acid being converted through enzymatic decarboxylation. nih.gov

Illustrative Reaction Pathways:

A plausible synthetic route to 4-tert-butyl-5-methoxycatechol could start from either 4-tert-butylcatechol or a guaiacol derivative.

Pathway starting from 4-tert-Butylcatechol:

Step 1: Selective Protection. One of the hydroxyl groups of 4-tert-butylcatechol would be selectively protected, for example, as a benzyl (B1604629) ether, to allow for differentiation.

Step 2: Methylation. The remaining free hydroxyl group is methylated to install the methoxy group, yielding a protected 4-tert-butyl-5-methoxycatechol derivative.

Step 3: Deprotection. Removal of the protecting group would afford the final product.

Pathway starting from Guaiacol:

Step 1: Friedel-Crafts tert-Butylation. Guaiacol is subjected to Friedel-Crafts alkylation. The positions ortho and para to the hydroxyl group are activated. The tert-butyl group would be expected to add at the C4 or C6 position. Addition at the C5 position (meta to the hydroxyl group) is less favorable. To obtain the desired 5-tert-butylguaiacol (which corresponds to 4-tert-butyl-5-methoxycatechol's substitution pattern on one ring), specific directing group strategies might be necessary.

Step 2: Introduction of the Second Hydroxyl Group. If starting with a substituted guaiacol precursor, a second hydroxyl group needs to be introduced at the correct position. This can be a challenging transformation, potentially involving oxidation and reduction sequences or directed C-H hydroxylation.

Future Research Directions and Unexplored Academic Avenues for 4 Tert Butyl 5 Methoxycatechol

Current Gaps in Comprehensive Academic Understanding and Characterization of the Compound

A thorough review of the existing scientific literature reveals significant gaps in our knowledge of 4-tert-Butyl-5-methoxycatechol. The primary challenge is the lack of fundamental data that would form the bedrock for any advanced investigation. Future research should prioritize the systematic characterization of its physicochemical and biological properties.

Key areas requiring immediate attention include:

Physicochemical Properties: A detailed investigation into its fundamental properties such as melting point, boiling point, vapor pressure, and solubility in a range of solvents is essential. While some predicted data is available, empirical validation is crucial. Furthermore, determining its acid dissociation constant (pKa) and redox potential would provide critical insights into its behavior in different chemical and biological environments.

Spectroscopic and Crystallographic Data: Comprehensive spectroscopic analysis, including advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and 2D NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy, is needed to build a complete spectral library. Single-crystal X-ray crystallography would provide definitive information about its three-dimensional structure and intermolecular interactions.

Toxicological and Metabolic Profile: There is a notable absence of studies on the cytotoxicity, genotoxicity, and general toxicological profile of 4-tert-Butyl-5-methoxycatechol. Understanding its metabolic fate in various biological systems, including potential metabolic pathways and the identification of metabolites, is a prerequisite for any consideration of its application in biological contexts.

Table 1: Proposed Studies to Address Current Knowledge Gaps

Research Gap Proposed Study Rationale
Lack of Verified Physicochemical Data Empirical determination of melting point, boiling point, solubility, pKa, and redox potential. To establish a foundational dataset for future research and applications.
Incomplete Spectroscopic Profile Comprehensive analysis using advanced NMR, FTIR, Raman spectroscopy, and mass spectrometry. To create a detailed spectral library for identification and characterization.
Unknown 3D Structure Single-crystal X-ray crystallography. To elucidate the precise molecular geometry and packing in the solid state.
Absence of Toxicological Data In vitro and in vivo toxicological assays (e.g., cytotoxicity, genotoxicity, acute toxicity). To assess the safety profile of the compound.

| Uncharacterized Metabolic Fate | Metabolic studies using liver microsomes or other relevant biological systems to identify metabolites and pathways. | To understand how the compound is processed in biological systems. |

Exploration of Novel Biochemical Pathways or Non-Enzymatic Transformations Involving 4-tert-Butyl-5-methoxycatechol

The reactivity of the catechol moiety suggests that 4-tert-Butyl-5-methoxycatechol could be a substrate or modulator in various biochemical and chemical transformations. Exploring these potential pathways could uncover novel biological activities or synthetic applications.

Enzymatic Transformations: A primary avenue of investigation should be its interaction with catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamines. nih.gov Research could explore whether 4-tert-Butyl-5-methoxycatechol acts as a substrate, an inhibitor, or an allosteric modulator of COMT. Similarly, its potential as a substrate for catechol 2,3-dioxygenase, an enzyme involved in the degradation of aromatic compounds, warrants investigation. tandfonline.com

Non-Enzymatic Transformations: The susceptibility of catechols to oxidation suggests that 4-tert-Butyl-5-methoxycatechol could undergo non-enzymatic transformations, such as auto-oxidation, to form corresponding o-quinones. acs.org These reactive intermediates could then participate in further reactions, including polymerization or reactions with biological nucleophiles. The influence of the tert-butyl and methoxy (B1213986) groups on the rate and products of these transformations is an important area for study.

Biotic and Abiotic Degradation: Understanding the environmental fate of 4-tert-Butyl-5-methoxycatechol is crucial. Research into its biodegradation by microorganisms and its abiotic degradation through processes like photolysis and hydrolysis will provide insights into its persistence and potential environmental impact.

Table 2: Potential Transformations of 4-tert-Butyl-5-methoxycatechol

Transformation Type Potential Pathway Hypothetical Product(s)
Enzymatic O-methylation by COMT Veratrole or guaiacol (B22219) derivatives
Enzymatic Ring cleavage by catechol 2,3-dioxygenase Muconic acid derivatives
Non-Enzymatic Oxidation (e.g., by air or mild oxidants) 4-tert-Butyl-5-methoxy-o-benzoquinone

| Polymerization | Self-polymerization of the corresponding quinone | Polyphenolic structures |

Development of Advanced Analytical and Computational Models for In-depth Mechanistic Studies

To fully understand the behavior of 4-tert-Butyl-5-methoxycatechol, the development of sophisticated analytical and computational tools is necessary. These models would not only aid in its detection and quantification but also provide deeper mechanistic insights into its reactivity.

Advanced Analytical Methods: There is a need to develop and validate robust analytical methods for the sensitive and selective detection of 4-tert-Butyl-5-methoxycatechol in complex matrices. Techniques such as high-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV-Vis, fluorescence, electrochemical) and gas chromatography-mass spectrometry (GC-MS), likely requiring derivatization, should be explored. rsc.orgbohrium.comnih.gov

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, reactivity indices, and spectroscopic properties of the molecule. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict its biological activity or toxicity based on its structural features. nih.govacs.org

Molecular Docking and Dynamics: Molecular docking simulations can be used to predict the binding affinity and orientation of 4-tert-Butyl-5-methoxycatechol within the active sites of enzymes like COMT. researchgate.net Molecular dynamics simulations can further elucidate the stability of these interactions and the conformational changes involved.

Table 3: Suggested Analytical and Computational Approaches

Approach Specific Goal Potential Impact
HPLC with Electrochemical Detection Develop a sensitive method for quantifying the compound in biological fluids. Enable pharmacokinetic and metabolic studies.
GC-MS with Derivatization Establish a robust method for identifying and quantifying the compound and its derivatives. researchgate.netresearchgate.net Facilitate the analysis of reaction products and metabolites.
Density Functional Theory (DFT) Calculate molecular orbitals, bond dissociation energies, and predict reaction mechanisms. researchgate.net Provide a theoretical basis for understanding its chemical reactivity.
QSAR Modeling Predict potential biological activities and toxicities. nih.govacs.org Guide experimental design and prioritize further testing.

| Molecular Docking | Investigate potential interactions with enzyme active sites (e.g., COMT). researchgate.net | Identify potential biological targets and mechanisms of action. |

Potential for Derivatization of 4-tert-Butyl-5-methoxycatechol to Explore New Chemical Entities for Research Purposes

The functional groups of 4-tert-Butyl-5-methoxycatechol—the catechol hydroxyls and the methoxy group—offer multiple sites for chemical modification. A systematic exploration of its derivatization could lead to the discovery of new chemical entities with unique properties and potential applications.

Modification of the Catechol Moiety: The hydroxyl groups of the catechol can be targeted for various derivatization reactions, including etherification, esterification, and the formation of cyclic acetals or ketals. These modifications would alter the compound's polarity, hydrogen bonding capacity, and metal-chelating properties.

Substitution on the Aromatic Ring: While the existing substituents provide steric hindrance, it may be possible to introduce additional functional groups onto the aromatic ring through electrophilic aromatic substitution reactions, if suitable activating or directing groups are present or introduced.

Synthesis of Analogs: A library of analogs could be synthesized by varying the alkyl group (in place of the tert-butyl group) or the alkoxy group (in place of the methoxy group). This would allow for a systematic investigation of structure-activity relationships.

Polymer and Materials Science Applications: Inspired by the adhesive properties of other catechols, research could explore the potential of 4-tert-Butyl-5-methoxycatechol as a monomer for the synthesis of novel polymers and coatings with tailored properties.

Table 4: Potential Derivatization Strategies

Reaction Type Reagent(s) Potential Product Class Research Purpose
Etherification Alkyl halides, base Di-ethers or mono-ethers Modulate solubility and biological activity.
Esterification Acyl chlorides, acid anhydrides Di-esters or mono-esters Create prodrugs or modify reactivity.
Silylation Silylating agents (e.g., TMSI, BSTFA) Silyl ethers Enhance volatility for GC-MS analysis. phenomenex.com

| Cyclic Acetal/Ketal Formation | Aldehydes or ketones, acid catalyst | Dioxolane derivatives | Protect the catechol group for selective reactions at other sites. |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 4-tert-Butyl-5-methoxycatechol in synthetic samples?

  • Methodological Answer : Employ a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) for purity assessment (>97% by GC, as per commercial standards ). Structural confirmation should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For novel derivatives, elemental analysis is critical to verify empirical formulas (e.g., C₁₁H₁₆O₃ for 4-tert-Butyl-5-methoxycatechol ). Ensure compliance with reporting standards for new compounds, including full spectral data in supplementary materials .

Q. How should researchers design in vitro assays to evaluate the cytotoxic potential of 4-tert-Butyl-5-methoxycatechol?

  • Methodological Answer : Use leukemia cell lines (e.g., HL-60 or K562) for initial cytotoxicity screening, referencing Lam et al. (1988), who reported inhibition of leukemia cell proliferation at IC₅₀ values <50 µM . Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%). Replicate experiments in triplicate and validate results via MTT or resazurin assays. Document cell culture conditions (e.g., RPMI-1640 medium, 5% CO₂) and exposure durations (24–72 hours) to ensure reproducibility .

Q. What are the best practices for stabilizing 4-tert-Butyl-5-methoxycatechol in solution during long-term storage?

  • Methodological Answer : Store solutions in amber vials under inert gas (N₂ or Ar) at −20°C to prevent oxidation. Add antioxidants like ascorbic acid (1 mM) if prolonged stability is required. Monitor degradation via periodic HPLC analysis, as catechol derivatives are prone to quinone formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of 4-tert-Butyl-5-methoxycatechol across different cell lines?

  • Methodological Answer : Perform a meta-analysis of existing data (e.g., leukemia vs. solid tumor models) to identify cell-type-specific sensitivities. Use transcriptomic profiling (RNA-seq) to uncover differential expression of redox-related genes (e.g., NQO1, GSTP1) that may modulate compound efficacy . Validate hypotheses with knockout cell lines or pharmacological inhibitors (e.g., dicumarol for NQO1 inhibition). Reference frameworks for analyzing paradoxical results, such as longitudinal panel studies , to contextualize temporal or dose-dependent effects.

Q. What experimental strategies can elucidate the redox-dependent mechanism of action of 4-tert-Butyl-5-methoxycatechol?

  • Methodological Answer :

  • Step 1 : Measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) in treated vs. untreated cells.
  • Step 2 : Assess mitochondrial membrane potential (ΔΨm) via JC-1 staining to evaluate apoptosis induction.
  • Step 3 : Conduct electron paramagnetic resonance (EPR) spectroscopy to detect semiquinone radical intermediates, which are indicative of redox cycling .
  • Step 4 : Compare results with structurally analogous compounds (e.g., 3-tert-Butyl-5-Methoxy-1,2-quinone) to isolate catechol-specific effects .

Q. How can computational modeling improve the design of 4-tert-Butyl-5-methoxycatechol derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with redox-sensitive targets (e.g., Keap1-Nrf2 pathway proteins) .
  • QSAR Analysis : Build quantitative structure-activity relationship (QSAR) models using descriptors like logP, HOMO-LUMO gaps, and topological polar surface area (TPSA) to predict cytotoxicity .
  • Validation : Synthesize top-ranked derivatives and test in vitro/in vivo, prioritizing compounds with improved solubility (e.g., tert-butyl ester prodrugs ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.